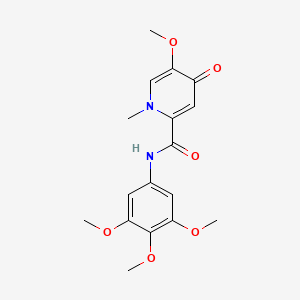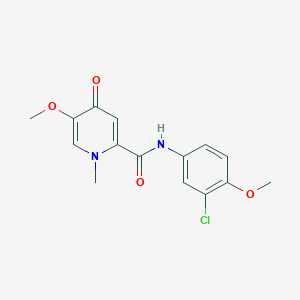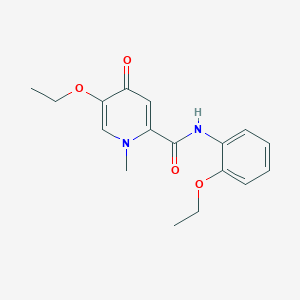![molecular formula C15H17N3O2 B6575383 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide CAS No. 1105221-88-2](/img/structure/B6575383.png)
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide, also known as CPP-2-Phe, is a novel synthetic compound that has been studied for its potential uses in scientific research. CPP-2-Phe has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
作用機序
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide has been found to interact with a variety of proteins and enzymes, which is thought to be the mechanism by which it exerts its effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in inflammation. Additionally, this compound has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, this compound has been found to have neuroprotective effects, and to reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide has a variety of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which can be studied in laboratory experiments. However, this compound also has some limitations. It is not a naturally occurring compound, and thus its effects may not be fully understood. Additionally, this compound may not be effective in all experiments, and its effects may vary depending on the experimental conditions.
将来の方向性
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide has a variety of potential future directions. It could be studied further for its potential use in the treatment of cancer, neurological disorders, and cardiovascular diseases. Additionally, this compound could be studied for its potential use in other diseases, such as diabetes and obesity. Furthermore, this compound could be studied for its potential use in the treatment of other conditions, such as pain and inflammation. Finally, this compound could be studied further to better understand its mechanism of action, and to identify potential new uses for the compound.
合成法
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide is synthesized by a multi-step process, beginning with the reaction of an aldehyde and a 2-phenoxyacetyl chloride to form the intermediate compound 2-phenoxyacetamide. This intermediate is then reacted with a cyclopentapyrazole to form this compound. The entire process is relatively simple, and can be completed in a short amount of time.
科学的研究の応用
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide has a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-15(12-8-5-9-13(12)17-18)16-14(19)10-20-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVVXDWSOGRBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
![2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one](/img/structure/B6575320.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)

![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)

![N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575368.png)

![1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6575376.png)
![1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6575388.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575397.png)
![3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B6575401.png)